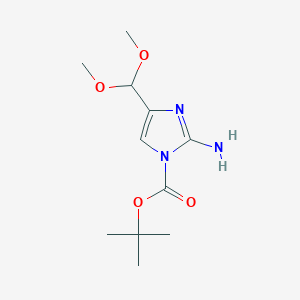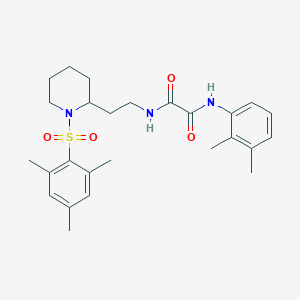
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-cyclohexyl-6-hydrazinyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H21N7 and its molecular weight is 299.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potentiometric Sensing
A study focused on the development of selective electrodes for Sm3+ ions utilized Schiff bases related to the triazine class for creating both polymeric membrane and coated graphite electrodes. The coated graphite electrode, based on a similar Schiff base, demonstrated superior performance, showing a low detection limit and fast response time. This electrode was applied for the determination of Sm3+ in medicinal plants and soil samples, highlighting its potential in environmental and pharmaceutical analysis (Upadhyay et al., 2012).
Crystal Engineering
Research into hydrogen-bonded molecular crystals has explored derivatives of 1,3,5-triazine for their capacity to form robust intermolecular hydrogen bonds. One study engineered structures where triazine derivatives were attached to a phenyl core, aiming to create three-dimensional networks through hydrogen bonding. The results provided insights into how these compounds could be used in designing new materials with specific properties (Helzy et al., 2008).
Analytical Method Development
An innovative one-pot synthesis method for 1,3,5-triazines was developed, facilitating the creation of a library of compounds for screening against anticancer properties. This method demonstrates the potential of triazine derivatives in drug discovery and development, offering a fast and efficient way to produce a variety of compounds for biological testing (Junaid et al., 2019).
Materials Science
In materials science, triazine-based aromatic polyamides incorporating phenyl-1,3,5-triazine moieties were synthesized, showcasing excellent thermal stability and solubility. These materials are highlighted for their potential in high-performance applications due to their robust thermal properties and ease of processing (Yu et al., 2012).
Molecular Complexes and Mesomorphic Properties
A study explored the mesomorphic properties of binary mixtures between a 2,4-diamino-6-phenyl-1,3,5-triazine derivative and complementary nucleobases. The research demonstrated that equimolar mixtures could form hydrogen-bonded heterodimers leading to mesophases, depending on the nucleobase's structure. This work opens avenues for designing new liquid crystalline materials with tailored properties (Kohlmeier et al., 2013).
Properties
IUPAC Name |
2-N-cyclohexyl-6-hydrazinyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,16H2,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDCZFOZRUCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole](/img/structure/B2578303.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)

![[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)


![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
